molecular formula C17H24O11 B15135940 Phlorigidoside C

Phlorigidoside C

Cat. No.: B15135940
M. Wt: 404.4 g/mol
InChI Key: VZRXACBYBGKGNQ-GNDDPXJISA-N
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Description

Phlorigidoside C is an iridoid glycoside (IG) predominantly isolated from Lamiophlomis rotata (独一味), a medicinal plant used in traditional Chinese medicine for its anti-inflammatory and analgesic properties . Structurally, it has been identified as 5-deoxysesamoside, characterized by the absence of a hydroxyl group at the C-5 position compared to sesamoside . Its molecular formula is C₁₇H₂₆O₁₁, with a molecular weight of 406.38 g/mol . This compound is notable for its pharmacological activities, including anti-rheumatoid arthritis effects in murine models .

Properties

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

IUPAC Name

methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

InChI

InChI=1S/C17H24O11/c1-17-8-7(10(20)13(17)28-17)5(14(23)24-2)4-25-15(8)27-16-12(22)11(21)9(19)6(3-18)26-16/h4,6-13,15-16,18-22H,3H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13+,15+,16+,17-/m1/s1

InChI Key

VZRXACBYBGKGNQ-GNDDPXJISA-N

Isomeric SMILES

C[C@@]12[C@@H]3[C@H]([C@@H]([C@@H]1O2)O)C(=CO[C@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)OC

Canonical SMILES

CC12C3C(C(C1O2)O)C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Structural Identification

Phlorigidoside C (C₁₇H₂₄O₁₁) was isolated alongside isomers such as 8-O-acetylshanzhiside methyl ester and zaluzioside using high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) . Key identifiers include:

Peak Number RT (min) Molecular Formula Selected Ion Observed Mass (Da)
99.935C₁₇H₂₄O₁₁[M + H]⁺405.1384

The compound’s structure features a hydroxyl group at C-6 and a carboxymethyl group at C-4, enabling lactone formation upon methanol loss during fragmentation .

Mass Spectrometric Fragmentation Patterns

This compound exhibits distinct fragmentation pathways under MS/MS:

  • Primary fragmentation : Neutral loss of 32 Da (methanol) generates a lactone intermediate at m/z 177.

  • Secondary fragmentation : Sequential loss of two CO groups (28 Da each), yielding ions at m/z 149 and 121 .
    This pattern differentiates it from positional isomers like 6-O-acetylshanzhiside methyl ester, which lacks the C-6 hydroxyl group necessary for lactonization.

Isomer Differentiation

This compound was distinguished from co-eluting isomers (e.g., zaluzioside) via:

  • Chromatographic resolution : Retention time differences (9.935 min vs. 19.270 min for 8-epi-deoxyloganic acid).

  • Fragmentation behavior : Unique ion clusters at m/z 227 and 209 in positive-ion mode, linked to its substitution pattern .

Reactivity in Analytical Contexts

While direct chemical reactions (e.g., hydrolysis, glycosylation) remain unexplored in the literature, this compound’s stability under MS conditions suggests:

  • Acid sensitivity : Protonation ([M + H]⁺) facilitates fragmentation, indicating potential reactivity in acidic environments.

  • Thermal stability : No decomposition observed during LC-MS analysis at 40°C .

Comparison with Similar Compounds

Comparative Analysis with Similar Iridoid Glycosides

Structural Comparison

Phlorigidoside C shares a core iridoid skeleton with other IGs but differs in substituents and glycosylation patterns (Table 1).

Table 1: Structural Features of this compound and Related Compounds
Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Source
This compound Iridoid glycoside 5-deoxy, β-D-glucopyranosyl at C-1 C₁₇H₂₆O₁₁ 406.38 L. rotata
Sesamoside Iridoid glycoside Hydroxyl at C-5, β-D-glucopyranosyl at C-1 C₁₇H₂₆O₁₂ 422.38 L. rotata
Shanzhiside methyl ester Iridoid glycoside Acetyl group at C-8, methyl ester at C-10 C₁₇H₂₆O₁₁ 406.38 L. rotata
Phloyoside I Iridoid glycoside Acetyl group at C-6, β-D-glucopyranosyl C₂₃H₃₄O₁₂ 514.51 L. rotata
Loganin Iridoid glycoside Methoxy group at C-7 C₁₇H₂₆O₁₀ 390.38 L. rotata

Key Observations :

  • Sesamoside : Differs from this compound by the presence of a hydroxyl group at C-5, enhancing its polarity .
  • Shanzhiside methyl ester : Contains an acetyl group at C-8, influencing its pharmacokinetic profile .
  • Phloyoside I : Larger molecular weight due to an additional acetyl group at C-6 .

Pharmacological Activities

Table 2: Comparative Pharmacological Profiles
Compound Antioxidant Activity Anti-Inflammatory Activity Anti-Arthritic Activity Reference
This compound Moderate High Confirmed in mice
Sesamoside High Moderate Not reported
Shanzhiside methyl ester Low High Not reported
Loganin Moderate High Not reported

Key Findings :

  • This compound demonstrates specific anti-arthritic activity , distinguishing it from sesamoside and loganin .
  • Sesamoside exhibits stronger antioxidant properties, likely due to its hydroxyl group at C-5 .

Analytical Methods

This compound and related IGs are quantified using RP-HPLC with methanol/water or acetonitrile/water gradients .

Table 3: HPLC Parameters for Selected IGs
Compound Column Mobile Phase Detection Wavelength (nm) Linear Range (μg/mL)
This compound Alltima C18 Acetonitrile-water (6:94) 239 0.25–4.01
Sesamoside Ultimate XB-C18 Methanol-0.2% phosphoric acid 239 0.1–10.0
Shanzhiside methyl ester Ultimate XB-C18 Methanol-0.2% phosphoric acid 239 0.5–20.0

Notes:

  • Similar detection wavelengths (239 nm) indicate shared chromophores in the iridoid core .
  • This compound has a narrower linear range compared to sesamoside, reflecting differences in solubility .

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